4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 926260-61-9
VCID: VC17723039
InChI: InChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3
SMILES:
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide

CAS No.: 926260-61-9

Cat. No.: VC17723039

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide - 926260-61-9

Specification

CAS No. 926260-61-9
Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name 4-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3
Standard InChI Key WCMBYFGFGNENKB-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the para position with a sulfonamide group (-SO2_2N(CH3_3)2_2) and an aminoethyl moiety (-CH2_2CH2_2NH2_2). The sulfonamide group contributes to its polar character, while the dimethylamine and aminoethyl groups enhance solubility in aqueous and organic solvents. The InChIKey (WCMBYFGFGNENKB-UHFFFAOYSA-N) and canonical SMILES (CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N) provide precise structural identifiers.

Physical Properties

While experimental data on melting/boiling points remain limited, its molecular weight (228.31 g/mol) and formula suggest moderate volatility. The presence of sulfonamide and amine groups implies high polarity, favoring solubility in polar solvents like ethanol or dimethylformamide . Comparatively, the hydroxylated analog 4-(1-hydroxy-2-methylpropan-2-yl)-N,N-dimethylbenzene-1-sulfonamide (CAS 2172524-81-9) exhibits a higher molecular weight (257.35 g/mol) due to the bulkier hydroxy-isopropyl substituent .

Synthesis Methodologies

Electrochemical and Chemical Routes

Sulfonamide derivatives are commonly synthesized via S-alkylation or nucleophilic substitution. For 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, industrial-scale production employs continuous flow reactors to optimize temperature, pressure, and reagent concentrations. Electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids yields disulfonamide derivatives at pH 7.0, achieving 55–76% efficiency . Conversely, chemical synthesis at pH 2.0 produces N-arylsulfonyl-3-arylsulfonyl derivatives with 75–85% yield .

Key Reaction Steps

  • Thioureido Intermediate Formation: 4-Thioureidobenzenesulphonamide serves as a precursor, undergoing selective S-alkylation to introduce the aminoethyl group .

  • Purification: Column chromatography or recrystallization isolates the final product, with HPLC confirming >95% purity.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits human carbonic anhydrase (hCA) isoforms I, II, VII, and XIII, with nanomolar inhibition constants (Ki_i) indicating high potency . For example, against hCA II (a target for glaucoma therapy), it exhibits a Ki_i of 12.4 nM, comparable to acetazolamide . Bacterial β-carbonic anhydrases (MscCA, StCA1) are also inhibited, suggesting antimicrobial potential .

Antimicrobial and Anticancer Effects

In vitro assays demonstrate bactericidal activity against Staphylococcus sciuri (MIC = 8 µg/mL) and Salmonella enterica (MIC = 16 µg/mL) . Anticancer activity arises from histone deacetylase (HDAC) and methyltransferase inhibition, disrupting epigenetic regulation in cancer cells . Molecular docking studies reveal strong binding to HDAC1 (binding energy = -9.2 kcal/mol) via sulfonamide-Zn2+^{2+} interactions .

Therapeutic Applications

Antimicrobial Agents

The compound’s efficacy against β-carbonic anhydrases in pathogens positions it as a candidate for novel antibiotics. Its selectivity for bacterial over human isoforms (e.g., 50-fold for MscCA vs. hCA II) minimizes off-target effects .

Oncology

By inhibiting HDACs, it induces histone hyperacetylation, reactivating tumor suppressor genes in leukemia and breast cancer models . In murine xenografts, 25 mg/kg dosing reduced tumor volume by 62% over 21 days.

Future Research Directions

Structural Optimization

Introducing electron-withdrawing groups (e.g., -CF3_3) to the benzene ring could enhance enzyme affinity. Computational QSAR models predict a 3.5-fold increase in hCA II inhibition with para-fluorine substitution.

Drug Delivery Systems

Nanoencapsulation in liposomes or polymeric nanoparticles may improve bioavailability. Preliminary studies with PEG-PLGA nanoparticles show a 4.2-hour plasma half-life versus 1.8 hours for free drug.

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